molecular formula C8H13ClO2 B1521264 1-Methoxycyclohexane-1-carbonyl chloride CAS No. 73555-16-5

1-Methoxycyclohexane-1-carbonyl chloride

Cat. No. B1521264
CAS RN: 73555-16-5
M. Wt: 176.64 g/mol
InChI Key: KLAPBILIKWADSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxycyclohexane-1-carbonyl chloride (MOC) is an organic compound with the molecular formula C8H13ClO2 . This colorless and odorous liquid is widely used in various research fields and industries due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular weight of 1-Methoxycyclohexane-1-carbonyl chloride is 176.64 . The IUPAC name for this compound is 1-methoxycyclohexanecarbonyl chloride . The InChI code for this compound is 1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 .


Physical And Chemical Properties Analysis

1-Methoxycyclohexane-1-carbonyl chloride is a colorless and odorous liquid. It has a molecular weight of 176.64 .

Scientific Research Applications

Photochemical [1,3] Acyl Migration

A practical route to synthesize cis-Bicyclo[4.3.0]non-4-en-7-ones involves the direct irradiation of 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, a related compound to 1-Methoxycyclohexane-1-carbonyl chloride. This process utilizes photochemical [1,3] acyl migration, highlighting the compound's utility in synthesizing complex cyclic skeletons through photochemistry (Uyehara, Kabasawa, Furuta, & Kato, 1986).

SN1 Reactions in Methoxyphenyl Derivatives

The compound's utility extends to the study of SN1 reactions, especially in methoxyphenyl derivatives. It plays a role in understanding the photochemistry of isomeric methoxyphenyl chlorides and phosphates, revealing how the position of substituents affects the energetic order of cation spin states and solvolysis reactions (Dichiarante, Dondi, Protti, Fagnoni, & Albini, 2007).

Fluorescence Derivatization in HPLC

The compound serves as a precursor in the synthesis of highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various alcohols and phenols (Yoshida, Moriyama, & Taniguchi, 1992).

properties

IUPAC Name

1-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAPBILIKWADSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664653
Record name 1-Methoxycyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycyclohexane-1-carbonyl chloride

CAS RN

73555-16-5
Record name 1-Methoxycyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

76 g (480 mmoles) of 4 methoxycyclohexane carboxylic acid (cis/trans mixture) were boiled for 7 hours with refluxing in 350 ml of thionyl chloride to which several drops of dimethyl formamide had been added. The obtained 4 methoxycyclohexane carboxylic acid chloride was composed almost completely of the trans compound. After distilling off of the thionyl chloride the residue was incorporated into 75 ml of dry tetrahydrofuran. At a temperature of from 0° to 5° C. this solution was slowly added dropwise to a solution of 158.4 g (1440 mmoles) of hydroquinone in 650 ml of tetrahydrofuran and 375 ml of pyridine. When, after this addition, the mixture had attained room temperature, it was poured onto ice and concentrated sulphuric acid. Extraction with dichloromethane, evaporation of the dichloromethane, and, in succession, conversion of the evaporation residue to the crystallised form from an ethanol-water mixture and from toluene gave a yield of 24.45 g (20%) of pure trans 4 hydroxyphenyl 4'methoxycyclohexyl carboxylate. 24.3 g (97 mmoles) of the above compound were boiled, with refluxing, for 24 hours with 17.6 g of allyl bromide (145 mmoles) and 13.4 g (97 mmoles) of potassium carbonate in 350 ml of methylethyl ketone. After cooling the reaction mixture was poured into 1 .right brkt-top.of ice water, which was extracted with the aid of diethyl ether. After drying and evaporation of the diethyl ether 28.9 g (97%) of 4 allyloxyphenyl 4'methoxycyclohexyl carboxylate were obtained. To 28.7 g (99 mmoles) of said compound in 250 ml of dichloromethane there were added 32.9 g of chloroperbenzoic acid, and the mixture was stirred for 24 hours under an atmosphere of nitrogen. After being diluted with dichloromethane the reaction mixture was washed with sodium carbonate solution and water. After drying the dichloromethane was distilled off, and the residue was purified on a column filled with silica gel and eluted with a hexane-ethyl acetate mixture (75/25). The yield was 20.8 g (66%) of 4(2,3 epoxypropyl oxy)phenyl 4'methoxycyclohexyl carboxylate.
[Compound]
Name
4
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxycyclohexane-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methoxycyclohexane-1-carbonyl chloride
Reactant of Route 3
1-Methoxycyclohexane-1-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methoxycyclohexane-1-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Methoxycyclohexane-1-carbonyl chloride
Reactant of Route 6
1-Methoxycyclohexane-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.